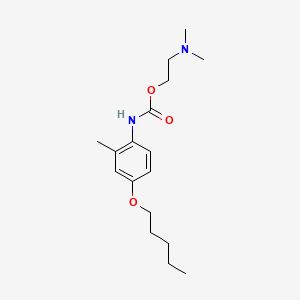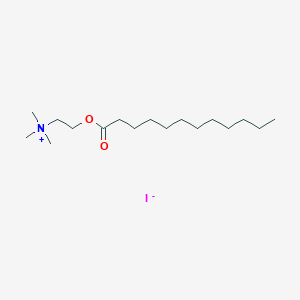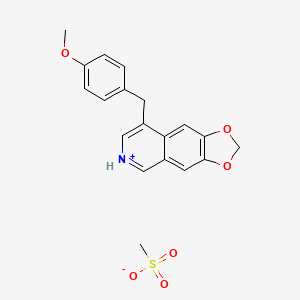![molecular formula C20H17N3O2 B13761572 N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide CAS No. 70660-54-7](/img/structure/B13761572.png)
N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide is a synthetic organic compound with the molecular formula C20H17N3O2 and a molecular weight of 331.375 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains a hydroxyl group and the other an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide typically involves the diazotization of 4-aminoacetophenone followed by coupling with 4-hydroxybiphenyl. The reaction conditions generally include acidic media and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to maintain the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activities.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(1,1’-Biphenyl)-2-ylacetamide: A related compound with different substituents on the aromatic rings.
Uniqueness
N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide is unique due to its specific structural features, such as the azo linkage and the combination of hydroxyl and acetamide groups. These features contribute to its distinct chemical reactivity and diverse applications .
Properties
CAS No. |
70660-54-7 |
|---|---|
Molecular Formula |
C20H17N3O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H17N3O2/c1-14(24)21-17-8-10-18(11-9-17)22-23-19-13-16(7-12-20(19)25)15-5-3-2-4-6-15/h2-13,25H,1H3,(H,21,24) |
InChI Key |
HMDMKWUYPKVKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)







![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)



